N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine
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Overview
Description
N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine: is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of two phenyl groups attached to the pyrimidine ring and two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aromatic Nucleophilic Substitution: One common method for synthesizing N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions.
Cyclization Reactions: Another approach involves the cyclization of guanidines with β-diketones or ethyl acetoacetate under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale aromatic nucleophilic substitution reactions, utilizing optimized microwave-assisted techniques to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Aniline derivatives and microwave irradiation for aromatic nucleophilic substitution.
Major Products Formed:
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is investigated for its potential as a kinase inhibitor. Kinase inhibitors are crucial in the study of cell signaling pathways and cancer research .
Medicine: The compound’s potential as a therapeutic agent is explored due to its ability to interact with specific molecular targets. It is studied for its antiproliferative activity against cancer cell lines .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and electronic characteristics .
Mechanism of Action
The mechanism of action of N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine involves its interaction with molecular targets such as kinases. By inhibiting kinase activity, the compound can disrupt cell signaling pathways, leading to antiproliferative effects in cancer cells. The exact molecular pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
2,6-dichloro-N,N-dimethylpyridin-4-amine: This compound shares a similar pyrimidine core but differs in the presence of chlorine atoms instead of phenyl groups.
N-(Biphenyl-4-yl)-4,6-dimethyl-2-pyrimidinamine: This compound has a biphenyl group attached to the pyrimidine ring, providing different electronic and steric properties.
Uniqueness: N,N-dimethyl-2,6-diphenyl-4-pyrimidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two phenyl groups enhances its potential interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N,N-dimethyl-2,6-diphenylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-21(2)17-13-16(14-9-5-3-6-10-14)19-18(20-17)15-11-7-4-8-12-15/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGMYDDXZPSUJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644909 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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